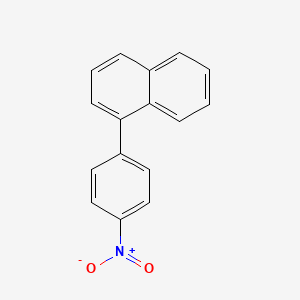

1-(4-Nitrophenyl)naphthalene

Description

Overview of Aryl-Naphthalene Chemical Scaffolds

Aryl-naphthalene scaffolds, which consist of a naphthalene (B1677914) ring system linked to an aryl group, are prevalent in both natural products and synthetic molecules. researchgate.netnih.gov These structures are recognized for their rigid frameworks and diverse substitution patterns, which contribute to a wide range of biological activities. researchgate.netnih.gov Naturally occurring arylnaphthalene lactones, for example, are known for their pharmacological potential, including cytotoxic, antiviral, and anti-inflammatory properties. researchgate.netnih.gov

The versatility of the aryl-naphthalene core allows for extensive structural modifications, making it a valuable platform in medicinal chemistry. dntb.gov.uanih.govekb.eg Researchers have explored these scaffolds for developing new therapeutic agents by altering substituents on either the aryl or naphthalene rings to modulate biological activity. nih.govnih.govekb.eg The synthesis of substituted naphthalenes is a key area of focus, with numerous methods developed to control the regiochemistry of substitution. thieme-connect.comresearchgate.net

Academic Significance of Nitroaromatic Moieties in Organic Chemistry

Nitroaromatic compounds, characterized by the presence of a nitro (-NO2) group attached to an aromatic ring, are of immense importance in organic chemistry. scispace.comnumberanalytics.comresearchgate.net The nitro group is strongly electron-withdrawing, a property that significantly influences the reactivity of the aromatic ring. wikipedia.org This electronic effect deactivates the ring towards electrophilic aromatic substitution but facilitates nucleophilic aromatic substitution. wikipedia.org

The versatility of the nitro group is a key reason for its academic significance. scispace.comresearchgate.net It can be readily transformed into a variety of other functional groups, most notably amines (R-NH2) through reduction. wikipedia.org This transformation is fundamental in the industrial synthesis of anilines and other aromatic amines, which are precursors to dyes, pharmaceuticals, and other materials. scispace.comnumberanalytics.comwikipedia.org Furthermore, the presence of a nitro group can render adjacent C-H bonds acidic, enabling a range of condensation and alkylation reactions. wikipedia.org Nitroaromatic compounds are also foundational in the synthesis of explosives and serve as key intermediates in the production of a vast array of organic chemicals. scispace.comnumberanalytics.comresearchgate.net

Current Research Trajectories Involving 1-(4-Nitrophenyl)naphthalene

Current research involving this compound and structurally related compounds spans several areas of chemical science. While specific research on this compound itself is not extensively documented in the provided results, related structures offer insights into potential research directions.

One area of investigation is the synthesis and biological evaluation of derivatives. For instance, chalcones with a 1-(4-nitrophenyl) moiety, specifically 1-(4-nitrophenyl)-3-arylprop-2-en-1-one derivatives, have been synthesized and studied for their selective inhibition of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases. acs.org Although the nitrophenyl group is noted as potentially toxic, its replacement with bioisosteric moieties is a considered future development. acs.org

Another research trajectory involves the photophysical properties of nitronaphthalenes. The introduction of electron-donating groups to the naphthalene ring of nitronaphthalene can induce fluorescence, a property not typically observed in simple nitronaphthalenes. nih.gov This suggests that modifying the this compound scaffold could lead to novel fluorescent probes. nih.gov The photophysical properties of such compounds are sensitive to their environment, which could be exploited for sensing applications. researchgate.netrsc.org

The synthesis of various substituted naphthalenes, including those with nitro groups, remains an active area of research. thieme-connect.comsci-hub.se Developing new and efficient synthetic methods provides access to a wider range of derivatives for further study. thieme-connect.comresearchgate.net

Interactive Data Table: Properties of Related Compounds

| Compound Name | Molecular Formula | Key Research Finding |

| 1-(((4-Nitrophenyl)imino)methyl)naphthalen-2-ol | C₁₇H₁₄N₂O₃ | Exhibits antimicrobial and anticancer activity. |

| (4-nitrophenyl) 2-naphthalen-1-ylacetate | C₁₈H₁₃NO₄ | Used as a model compound for studying ester hydrolysis. evitachem.com |

| 1-Naphthyl-4-nitrophenyl ketone | C₁₇H₁₁NO₃ | Derivatives are investigated for antimicrobial and anticancer properties. |

| 5-(4-Nitrophenyl)-N-(naphthalene-2-yl)-1,3,4-oxadiazol-2-amine | C₁₈H₁₂N₄O₃ | Demonstrated substantial anticancer activity against several cell lines. bohrium.com |

| 1-(4-Nitrophenyl)-3-arylprop-2-en-1-one | Varies | Nanomolar inhibitors of monoamine oxidase B. acs.org |

Structure

3D Structure

Properties

IUPAC Name |

1-(4-nitrophenyl)naphthalene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO2/c18-17(19)14-10-8-13(9-11-14)16-7-3-5-12-4-1-2-6-15(12)16/h1-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POXDNMCSJKMAIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 4 Nitrophenyl Naphthalene and Its Derivatives

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing efficient and versatile methods for the formation of carbon-carbon bonds. The Suzuki-Miyaura coupling, in particular, stands out for its mild reaction conditions and broad functional group tolerance, making it a highly suitable method for the synthesis of 1-(4-nitrophenyl)naphthalene.

Suzuki-Miyaura Coupling Protocols for this compound

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between an organoboron compound and an organohalide or triflate. libretexts.orgwikipedia.org For the synthesis of this compound, this typically involves the coupling of a naphthalene (B1677914) derivative with a 4-nitrophenylboronic acid, or vice-versa. The general catalytic cycle proceeds through three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organoboron species, and reductive elimination to yield the biaryl product and regenerate the catalyst. libretexts.org

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Yield (%) | Reference |

| 1-Bromonaphthalene | 4-Nitrophenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | Moderate to Good | researchgate.net |

| 1-Naphthylboronic acid | 1-Bromo-4-nitrobenzene | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | Good | organic-chemistry.org |

This table represents typical conditions for Suzuki-Miyaura coupling to synthesize this compound, with expected outcomes based on related literature.

Recent advancements have explored the use of nitroarenes directly as electrophilic coupling partners in Suzuki-Miyaura reactions, which involves the unprecedented cleavage of the Ar–NO₂ bond by a palladium catalyst. organic-chemistry.org This approach offers the advantage of using readily available nitroarenes. Optimal conditions for this transformation have been identified as using a palladium acetate/BrettPhos catalytic system with a potassium phosphate base in 1,4-dioxane at elevated temperatures. organic-chemistry.org

Other Transition Metal-Mediated Arylation Strategies

Beyond the Suzuki-Miyaura coupling, other transition metal-mediated arylation strategies have been developed for the synthesis of biaryls. Palladium-catalyzed direct C–H arylation of naphthalene has emerged as a powerful tool, avoiding the need for pre-functionalized starting materials. acs.orgresearchgate.net This approach typically involves the reaction of naphthalene with an aryl halide in the presence of a palladium catalyst. Tuning the structure of the diimine-ligated palladium catalyst can lead to the formation of the α-arylated product with high yield and selectivity. acs.orgresearchgate.net

Phosphine-free palladium(II)-catalyzed arylation of naphthalene with aryl iodides has also been reported, utilizing catalytic Pd(OAc)₂ and stoichiometric silver trifluoroacetate in trifluoroethanol or trifluoroacetic acid. acs.orgnih.gov

The Heck reaction, another palladium-catalyzed process, couples an unsaturated halide with an alkene. organic-chemistry.orgwikipedia.org While not a direct route to this compound, it can be employed in multi-step sequences. For instance, a dearomative 1,4-diarylation of naphthalenes via a tandem Heck/Suzuki sequence has been reported. nih.govnih.gov

Direct Nitration Procedures of Naphthalene Systems for Regioselective Synthesis

The direct nitration of naphthalene is a classical and straightforward approach to introduce a nitro group onto the naphthalene core. The regioselectivity of this electrophilic aromatic substitution is a critical aspect, with the formation of 1-nitronaphthalene (B515781) being significantly favored over the 2-isomer under kinetic control.

Nitration of naphthalene is typically carried out using a mixture of nitric acid and sulfuric acid. scitepress.org The reaction is highly regioselective, yielding predominantly 1-nitronaphthalene. This selectivity is attributed to the greater stability of the carbocation intermediate formed upon electrophilic attack at the α-position (C1) compared to the β-position (C2). The α-intermediate can be stabilized by more resonance structures that maintain the aromaticity of the adjacent ring.

Various nitrating agents and conditions have been explored to optimize the yield and regioselectivity of 1-nitronaphthalene synthesis. scitepress.org The use of a classical nitrating mixture in 1,4-dioxane provides a simple and effective method, with the reaction occurring under homogeneous conditions and yielding up to 96-97% of 1-nitronaphthalene. scitepress.org

| Nitrating Agent | Catalyst/Solvent | Temperature (°C) | α:β Ratio | Yield (%) of 1-Nitronaphthalene | Reference |

| HNO₃/H₂SO₄ | 1,4-Dioxane | Not specified | 24:1 | 96-97 | scitepress.org |

| HNO₃ (95%) | HBEA-25 Zeolite / 1,2-Dichloroethane | -15 | 19.2:1 | 68.2 | mdpi.com |

| HNO₃ (70%) | High silica zeolite / Petroleum ether | Not specified | High | ~100 (conversion) | scitepress.org |

This table summarizes various conditions for the regioselective mononitration of naphthalene.

Modified BEA zeolite catalysts have been shown to be highly efficient and reusable for the nitration of naphthalene with nitric acid, achieving a high ratio of 1-nitronaphthalene to 2-nitronaphthalene. mdpi.com The use of zeolites offers a more environmentally friendly alternative to traditional acid catalysts. mdpi.com

For the synthesis of this compound, the direct nitration of 1-phenylnaphthalene would be the most direct approach. The regioselectivity of this reaction is governed by the directing effects of the phenyl group and the inherent reactivity of the naphthalene core. The phenyl group is an ortho-, para-directing group, and the α-positions of the naphthalene ring are the most activated. Therefore, nitration is expected to occur primarily at the 4-position of the naphthalene ring and the para-position of the phenyl ring. The precise ratio of isomers would depend on the specific reaction conditions.

Multi-Step Organic Transformations Leading to this compound Analogues

Multi-step synthesis provides a versatile platform for the construction of complex molecules like this compound analogues, allowing for the introduction of various functional groups. These synthetic sequences often involve the initial construction of a core structure, followed by functional group interconversions or further elaborations. Automated platforms are increasingly being utilized to streamline these multi-step processes. mpg.de

One common strategy involves the synthesis of a functionalized naphthalene precursor, which is then coupled with a nitrophenyl derivative. For example, a multi-substituted naphthalene can be synthesized from 4-hydroxy-2-pyrones through a cycloaddition with aryne intermediates. researchgate.net The resulting functionalized naphthalene can then be subjected to a cross-coupling reaction to introduce the 4-nitrophenyl group.

Alternatively, a biaryl precursor can be synthesized first, followed by a late-stage nitration. For instance, 1-phenylnaphthalene can be synthesized and subsequently nitrated. The regioselectivity of the nitration step is crucial in this approach to obtain the desired this compound isomer.

Development of Novel Synthetic Routes and Catalytic Systems

The quest for more efficient, selective, and sustainable synthetic methods has driven the development of novel routes and catalytic systems for the synthesis of arylnaphthalenes. Recent advancements include the use of new ligands, alternative metal catalysts, and innovative reaction conditions.

The development of new palladium-containing catalytic systems is a major focus, with an emphasis on creating heterogeneous catalysts that are easily separable and recyclable. mdpi.com Naphthalene-based polymers have been explored as supports for palladium catalysts in Suzuki cross-coupling reactions, demonstrating high efficiency and selectivity. mdpi.com

Palladium-catalyzed C8–H arylation of 1-naphthalene carboxylic acid derivatives with aryl iodides presents a concise route for site-selective arylation of polycyclic aromatic hydrocarbons. rsc.org This methodology allows for the introduction of an aryl group at a specific position on the naphthalene ring, which can be a valuable strategy in a multi-step synthesis of complex derivatives.

Furthermore, dearomative functionalization reactions of naphthalenes are emerging as a powerful strategy for the synthesis of three-dimensional molecules from simple planar aromatics. nih.govnih.gov A palladium-catalyzed dearomative 1,4-diarylation of naphthalenes has been developed, which could be adapted for the synthesis of precursors to this compound derivatives. nih.govnih.gov

Advanced Spectroscopic and Crystallographic Characterization of 1 4 Nitrophenyl Naphthalene

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Properties

The electronic absorption properties of 1-(4-Nitrophenyl)naphthalene are governed by the electronic transitions within the constituent naphthalene (B1677914) and nitrophenyl chromophores, as well as charge-transfer interactions between them. The UV-Vis spectrum of naphthalene itself is characterized by absorption bands typically in the 300–350 nm range researchgate.net. For instance, studies on silyl-substituted naphthalene derivatives show characteristic core absorption bands in this region researchgate.net. Specifically, naphthalene exhibits two distinct absorption manifolds, the ¹Lₐ and ¹Lₑ transitions, which are sensitive to substitution and solvent environment researchgate.net.

The introduction of a 4-nitrophenyl group, a strong chromophore, significantly influences the absorption profile. Aromatic nitro compounds exhibit complex spectra; for example, nitrobenzaldehydes show strong π-π* transitions involving the nitro and benzene (B151609) groups around 250 nm, another π-π* band of intermediate intensity near 300 nm, and weak n-π* transitions at approximately 350 nm rsc.org. The 4-nitrophenol chromophore, depending on pH, can show strong absorption peaks between 318 nm and 400 nm researchgate.net.

In the combined this compound molecule, the conjugation between the naphthalene and nitrophenyl π-systems is expected to result in a bathochromic (red) shift of the absorption maxima compared to the individual components libretexts.org. This shift indicates a reduction in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The absorption spectra of related naphthalene-based polymers show dominant π-π* transitions in the 310–330 nm region mdpi.com. Therefore, the spectrum of this compound is anticipated to display intense absorption bands corresponding to π-π* transitions, likely at wavelengths longer than those observed for unsubstituted naphthalene, reflecting the extended conjugation of the system nih.govrsc.org.

Single-Crystal X-ray Diffraction Analysis of this compound and Analogues

Single-crystal X-ray diffraction is an essential technique for the unambiguous determination of the three-dimensional molecular structure and crystal packing of solids. While specific crystallographic data for this compound is not detailed in the provided search results, extensive analysis of closely related analogues provides critical insights into the expected structural features, including crystal system, molecular conformation, and intermolecular interactions that dictate its supramolecular assembly.

The crystal system and space group of nitrophenyl-naphthalene derivatives vary depending on the specific substituents and their connectivity, which influences the molecular symmetry and packing efficiency. Analysis of several analogues reveals a preference for crystal systems of lower symmetry, such as monoclinic and triclinic. For example, 4-Nitrophenyl naphthalene-1-sulfonate (B229774), an analogue where a sulfonate linker connects the two aryl systems, crystallizes in the monoclinic system with the space group P2₁/n researchgate.net. Another related compound, (E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)-3-(naphthalen-2-yl)prop-2-en-1-one, adopts the triclinic system with a P-1 space group mdpi.com. The diversity in crystal systems highlights the sensitivity of the solid-state structure to even minor molecular modifications.

| Compound Analogue | Crystal System | Space Group | Reference |

|---|---|---|---|

| 4-Nitrophenyl naphthalene-1-sulfonate | Monoclinic | P2₁/n | researchgate.net |

| 1-Nitro-4-(trimethylsilylethynyl)naphthalene | Triclinic | P-1 | nih.gov |

| (E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)-3-(naphthalen-2-yl)prop-2-en-1-one | Triclinic | P-1 | mdpi.com |

| 1-[(E)-2-(3-Nitrophenyl)diazen-1-yl]naphthalen-2-ol | Orthorhombic | P2₁2₁2₁ | nih.gov |

| 2-({5-[(naphthalen-1-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(4-nitrophenyl)ethanone | Monoclinic | P2₁/n | nih.goviucr.org |

For the analogue 4-Nitrophenyl naphthalene-1-sulfonate, the dihedral angle between the naphthalene and benzene ring planes is 63.39° researchgate.netresearchgate.net. This significant twist disrupts the π-conjugation across the connecting sulfonate group. In another case, 1-nitro-4-(trimethylsilylethynyl)naphthalene, the nitro group is twisted out of the naphthalene plane by 22.04° nih.gov. In more complex systems, such as those containing a central triazole ring, the dihedral angles can be even larger; for instance, the nitrophenyl ring and naphthalene ring system are oriented at dihedral angles of 82.95° and 89.46°, respectively, with respect to the central triazole ring in one such derivative nih.goviucr.org. Conversely, some azo-linked analogues can adopt a nearly coplanar conformation, with a dihedral angle as small as 2.63° nih.gov. This variation demonstrates that the nature of the substituent or linker group profoundly influences the molecular conformation.

| Compound Analogue | Ring Systems Measured | Dihedral Angle (°) | Reference |

|---|---|---|---|

| 4-Nitrophenyl naphthalene-1-sulfonate | Naphthalene and Benzene | 63.39 | researchgate.netresearchgate.net |

| 1-[(E)-2-(3-Nitrophenyl)diazen-1-yl]naphthalen-2-ol | Naphthalene and Benzene | 2.63 | nih.gov |

| 2-({5-[(naphthalen-1-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(4-nitrophenyl)ethanone | Nitrophenyl and Triazole | 82.95 | nih.goviucr.org |

| (E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)-3-(naphthalen-2-yl)prop-2-en-1-one | Triazole and Nitrobenzene | 57.1 | mdpi.com |

The crystal packing of nitrophenyl-naphthalene derivatives is stabilized by a network of non-covalent intermolecular interactions. Weak C-H···O hydrogen bonds are commonly observed, where hydrogen atoms from the aromatic rings interact with the oxygen atoms of the nitro group. In the crystal structure of 4-Nitrophenyl naphthalene-1-sulfonate, both weak intra- and intermolecular C-H···O interactions are present, contributing to the stability of the crystal lattice researchgate.netresearchgate.net. Similarly, the crystal structure of 1-[(E)-2-(3-nitrophenyl)diazen-1-yl]naphthalen-2-ol features strong C-H···O hydrogen bonds nih.gov.

The combination of various intermolecular forces, such as C-H···O bonds and π-π stacking, results in the formation of well-defined supramolecular architectures. The self-assembly of molecules into these ordered arrangements is a key aspect of crystal engineering. In many nitrophenyl-naphthalene analogues, these interactions lead to the formation of one-dimensional chains or two-dimensional sheets.

Computational and Theoretical Investigations on 1 4 Nitrophenyl Naphthalene

Density Functional Theory (DFT) Calculations for Geometric Optimization and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational efficiency. It is extensively used to determine the most stable geometric arrangement of atoms in a molecule—a process known as geometric optimization. For 1-(4-nitrophenyl)naphthalene, DFT calculations predict the bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. mdpi.comresearchgate.net

The optimization process reveals that the molecule is not planar. The naphthalene (B1677914) and nitrophenyl rings are twisted relative to each other around the central carbon-carbon single bond. This twist is a result of steric hindrance between the hydrogen atoms on the adjacent rings. The calculated dihedral angle between the plane of the naphthalene ring system and the benzene (B151609) ring is a critical parameter for defining its 3D structure. nih.gov

Beyond geometry, DFT calculations elucidate the electronic structure of the molecule. nih.gov Key electronic properties such as total energy, dipole moment, and the distribution of electron density can be computed. These calculations show a significant dipole moment, arising from the charge separation between the electron-donating naphthalene moiety and the strongly electron-withdrawing nitrophenyl group.

Table 1: Predicted Geometric Parameters for this compound from DFT Calculations

| Parameter | Description | Typical Calculated Value |

| C-C (Naphthalene) | Average carbon-carbon bond length in the naphthalene ring | ~1.40 Å |

| C-C (Phenyl) | Average carbon-carbon bond length in the phenyl ring | ~1.39 Å |

| C-N (Nitro) | Carbon-nitrogen bond length of the nitro group | ~1.47 Å |

| N-O (Nitro) | Nitrogen-oxygen bond length of the nitro group | ~1.23 Å |

| C-C (Inter-ring) | Bond length connecting the two aromatic rings | ~1.49 Å |

| Dihedral Angle | Torsion angle between the naphthalene and phenyl rings | ~50° - 70° |

Note: These values are typical representations based on DFT calculations of similar aromatic compounds.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Spectroscopic Prediction

To understand how this compound interacts with light, particularly in the UV-visible range, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used computational method. rsc.orgchemrxiv.org TD-DFT is an extension of DFT that allows for the calculation of electronic excited states. rsc.org This is crucial for predicting and interpreting the molecule's absorption and emission spectra. scienceopen.com

TD-DFT calculations provide vertical excitation energies, which correspond to the energy required to promote an electron from a lower-energy occupied orbital to a higher-energy unoccupied orbital without any change in the molecular geometry. nih.gov These energies are directly related to the absorption maxima (λmax) observed in UV-Vis spectroscopy. nih.gov For this compound, the lowest energy electronic transitions are typically characterized as intramolecular charge-transfer (ICT) transitions. chemrxiv.org This means that upon excitation with light, electron density moves from the electron-rich naphthalene ring (the donor) to the electron-poor nitrophenyl ring (the acceptor). nih.gov

The calculations also yield the oscillator strength for each transition, which is a measure of the probability of that transition occurring. Transitions with high oscillator strengths correspond to intense peaks in the absorption spectrum.

Table 2: Representative TD-DFT Prediction for Electronic Transitions of this compound

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | 3.54 | 350 | 0.55 | HOMO → LUMO (ICT) |

| S0 → S2 | 4.13 | 300 | 0.12 | HOMO-1 → LUMO (ICT) |

| S0 → S3 | 4.43 | 280 | 0.25 | HOMO → LUMO+1 (π-π*) |

Note: These are illustrative values typical for similar donor-acceptor aromatic systems.

Frontier Molecular Orbital (FMO) Analysis and Charge Distribution

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity and electronic transitions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The energies and spatial distributions of these orbitals are critical for predicting a molecule's behavior as an electron donor or acceptor. youtube.comucsb.edu

For this compound, FMO analysis shows a distinct separation of the frontier orbitals:

HOMO: The highest occupied molecular orbital is predominantly localized on the electron-rich naphthalene ring system. This indicates that the naphthalene moiety is the primary site for electrophilic attack and acts as the electron donor in charge-transfer processes.

LUMO: The lowest unoccupied molecular orbital is mainly centered on the nitrophenyl group, particularly on the nitro group and the associated phenyl ring. This localization identifies the nitrophenyl moiety as the electron-accepting part of the molecule and the likely site for nucleophilic attack. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a key descriptor of molecular stability and reactivity. researchgate.net A smaller gap suggests that the molecule is more easily excitable and generally more chemically reactive. The significant charge-transfer character of this compound results in a relatively small HOMO-LUMO gap compared to its parent hydrocarbons, naphthalene and nitrobenzene.

Analysis of the molecular charge distribution, often visualized using a Molecular Electrostatic Potential (MEP) map, complements FMO theory. The MEP map shows regions of negative potential (in red) localized over the electronegative oxygen atoms of the nitro group, while the naphthalene ring shows regions of less negative or neutral potential (in green/blue), visually confirming the donor-acceptor nature of the molecule. mdpi.commdpi.com

Table 3: Calculated Frontier Molecular Orbital Energies

| Orbital | Energy (eV) | Description |

| HOMO | -6.85 | Highest Occupied Molecular Orbital (localized on naphthalene) |

| LUMO | -3.31 | Lowest Unoccupied Molecular Orbital (localized on nitrophenyl) |

| ΔE (Gap) | 3.54 | HOMO-LUMO Energy Gap |

Note: These values are representative and depend on the specific DFT functional and basis set used.

Conformational Analysis and Potential Energy Surfaces

The three-dimensional structure of this compound is not rigid. The molecule can adopt different spatial arrangements, or conformations, primarily through rotation around the single bond connecting the phenyl and naphthalene rings. Conformational analysis is the study of the energies of these different conformers to identify the most stable ones. researchgate.net

This analysis is performed computationally by creating a Potential Energy Surface (PES). wikipedia.orgarxiv.org A PES is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. sciepub.com For this compound, a one-dimensional PES can be generated by systematically varying the dihedral angle between the two aromatic rings and calculating the molecule's energy at each step. molssi.org

The resulting energy profile typically shows that the planar conformations (0° and 180° dihedral angles) are high-energy states due to severe steric clash between hydrogen atoms on the two rings. The lowest energy (most stable) conformation occurs at a twisted dihedral angle, typically between 50° and 70°. nih.gov The PES also reveals the energy barrier to rotation, which is the energy difference between the most stable conformer and the highest-energy transition state (often the planar conformation). This barrier indicates how easily the molecule can interconvert between different twisted conformations at a given temperature.

Table 4: Relative Energy as a Function of Naphthalene-Phenyl Dihedral Angle

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |

| 0 | 5.8 | Eclipsed (Planar) - Transition State |

| 30 | 1.5 | Twisted |

| 60 | 0.0 | Skewed - Global Minimum |

| 90 | 1.2 | Perpendicular - Local Minimum/Saddle Point |

| 120 | 2.5 | Twisted |

| 180 | 6.5 | Eclipsed (Planar) - Transition State |

Note: This table presents illustrative data for a typical PES scan of a biaryl system.

Reaction Mechanism Elucidation through Computational Approaches

Computational methods are invaluable for mapping out the step-by-step pathways of chemical reactions, known as reaction mechanisms. rsc.org By using DFT, chemists can model the transformation of reactants into products, identifying key transient species like intermediates and transition states. rsc.org

For this compound, a relevant reaction to study would be the reduction of the nitro group, a common transformation for nitroaromatic compounds that is crucial in both synthetic chemistry and toxicology. Computational elucidation of this mechanism would involve:

Identifying Reactants, Products, and Intermediates: The structures of the starting material (this compound), the final product (e.g., 1-(4-aminophenyl)naphthalene), and any plausible intermediates (such as nitroso and hydroxylamine (B1172632) species) are optimized.

Locating Transition States (TS): For each step of the reaction, a transition state structure is located. The TS represents the highest energy point along the reaction coordinate for that step.

Constructing a Reaction Energy Profile: The energies of all identified species (reactants, intermediates, transition states, and products) are calculated and plotted to create a reaction energy profile. This profile shows the energy changes throughout the reaction and allows for the determination of activation energies for each step. The step with the highest activation energy is the rate-determining step.

Such studies can provide detailed insights into the feasibility of a reaction, the stability of intermediates, and the factors that control the reaction rate and outcome, which can be difficult to determine experimentally.

Quantum Chemical Descriptors and Structure-Property Relationships

Quantum chemical descriptors are numerical values calculated from the results of electronic structure computations that quantify various aspects of a molecule's electronic and structural properties. researchgate.net These descriptors are widely used in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies to predict the biological activity or physical properties of molecules. researchgate.netrsc.org

For this compound, several key descriptors can be derived from DFT calculations, particularly from the HOMO and LUMO energies: researchgate.netrasayanjournal.co.in

Ionization Potential (IP): Approximated as -EHOMO. It measures the energy required to remove an electron.

Electron Affinity (EA): Approximated as -ELUMO. It measures the energy released when an electron is added.

Electronegativity (χ): Calculated as (IP + EA) / 2. It describes the molecule's ability to attract electrons.

Chemical Hardness (η): Calculated as (IP - EA) / 2. It is a measure of resistance to change in electron distribution. A large HOMO-LUMO gap corresponds to a hard molecule.

Chemical Softness (S): The reciprocal of hardness (S = 1 / η). Soft molecules are more polarizable and reactive.

Electrophilicity Index (ω): Calculated as χ² / (2η). This index quantifies the ability of a molecule to accept electrons. mdpi.com

The high electron affinity and electrophilicity index for this compound, stemming from its low-lying LUMO, are consistent with the known electron-accepting properties of the nitrophenyl group. These descriptors can be correlated with experimental observations, such as reduction potentials or reactivity in charge-transfer reactions. researchgate.net

Table 5: Calculated Quantum Chemical Descriptors for this compound

| Descriptor | Formula | Calculated Value (eV) |

| Ionization Potential (IP) | -EHOMO | 6.85 |

| Electron Affinity (EA) | -ELUMO | 3.31 |

| Electronegativity (χ) | (IP + EA) / 2 | 5.08 |

| Chemical Hardness (η) | (IP - EA) / 2 | 1.77 |

| Chemical Softness (S) | 1 / η | 0.56 eV-1 |

| Electrophilicity Index (ω) | χ² / (2η) | 7.29 |

Note: Values are derived from the representative orbital energies in Table 3.

Photophysical Properties of 1 4 Nitrophenyl Naphthalene Systems

Absorption and Emission Characteristics of Nitro-Substituted Naphthalenes

The electronic absorption spectra of naphthalene (B1677914) and its derivatives are well-characterized. researchgate.net Unsubstituted naphthalene exhibits strong absorption in the ultraviolet region due to π-π* transitions. omlc.org The introduction of substituents onto the naphthalene ring can significantly alter the absorption and emission properties. mdpi.com For instance, the presence of silyl (B83357) groups can cause bathochromic (red) shifts in the absorption maxima. mdpi.com

In the case of nitro-substituted naphthalenes, the strongly electron-withdrawing nitro group extends the π-conjugation and perturbs the electronic energy levels. This typically results in a significant red-shift of the absorption bands compared to the parent naphthalene. The characteristic absorption for naphthalene derivatives generally appears in the 300-350 nm range. researchgate.net The absorption spectrum of 1-(4-nitrophenyl)naphthalene is expected to feature bands corresponding to the π-π* transitions of the extended conjugated system.

The emission properties of nitroaromatic compounds are often characterized by extremely weak fluorescence. This is because the presence of the nitro group introduces efficient non-radiative decay pathways that compete with fluorescence emission, such as intersystem crossing to the triplet state. While naphthalene itself is fluorescent with a quantum yield of 0.23 in cyclohexane, the introduction of a nitro group drastically quenches this emission. omlc.org

| Compound | Absorption Maxima (λabs, nm) | Emission Maxima (λem, nm) | Solvent | Reference |

|---|---|---|---|---|

| Naphthalene | 275 | 322 | Cyclohexane | omlc.orgaatbio.comphotochemcad.com |

| 1-(Trimethylsilyl)naphthalene | ~284 | ~326 | Cyclohexane | researchgate.net |

| Naphthalene-based azo dye | ~327 | - | Not Specified | rsc.org |

Excited State Dynamics and Non-Radiative Decay Pathways

Upon photoexcitation, the this compound system can undergo several de-excitation processes. The dominant pathways are typically non-radiative and occur on an ultrafast timescale, involving transitions between different electronic states of both singlet and triplet multiplicity.

For many nitro-substituted aromatic compounds, intersystem crossing (ISC)—a transition from an excited singlet state (S₁) to a triplet state (Tₙ)—is a highly efficient and rapid deactivation channel. In molecules like 1-nitronaphthalene (B515781), this process is known to occur on a femtosecond timescale, making it one of the fastest ISC rates measured for an organic molecule. This ultrafast ISC is the primary reason for the low fluorescence quantum yields observed in these compounds.

The efficiency of ISC is governed by several factors, including the energy gap between the involved singlet and triplet states and the spin-orbit coupling between them. In nitronaphthalenes, the S₁ state is often nearly isoenergetic with a higher-lying triplet state (Tₙ), which facilitates a rapid transition. The presence of the nitro group enhances spin-orbit coupling, further promoting the spin-forbidden S₁ → Tₙ transition. Following the initial ISC, the molecule typically undergoes rapid internal conversion within the triplet manifold to populate the lowest triplet state (T₁).

The structure of this compound, featuring an electron-rich naphthalene moiety and an electron-deficient nitrophenyl group, is conducive to intramolecular charge transfer (ICT). researchgate.net Upon excitation, an electron can be transferred from the highest occupied molecular orbital (HOMO), primarily located on the naphthalene ring, to the lowest unoccupied molecular orbital (LUMO), which is largely centered on the nitrophenyl group.

This process often proceeds via a "twisted" ICT (TICT) mechanism. After initial excitation to a locally excited (LE) state, the molecule can relax into a lower-energy ICT state. This relaxation is often accompanied by a conformational change, specifically the rotation or twisting of the bond connecting the naphthalene and nitrophenyl rings. researchgate.net This twisting decouples the π-systems of the donor and acceptor, stabilizing the charge-separated state. The formation of the ICT state is an extremely fast process, with studies on similar nitroaromatic chromophores reporting ICT dynamics on the order of 220–480 femtoseconds. researchgate.netnih.gov The resulting ICT state is highly polar and its energy is strongly influenced by the surrounding solvent.

| Compound/System | Process | Timescale | Reference |

|---|---|---|---|

| 4-dimethylamino-4′-nitrobiphenyl (DNBP) | Intramolecular Charge Transfer (ICT) | 220 fs | nih.gov |

| 4-dimethylamino-4′-nitrostilbene (DNS) | Internal Conversion (LE to CT state) | 440 fs | nih.gov |

| Naphthalene-based azo dyes | Excited-state lifetimes | ~0.7 ps to 40 ps | rsc.org |

Influence of Solvent Polarity and Viscosity on Photophysical Behavior

The photophysical properties of donor-acceptor systems like this compound are profoundly affected by the solvent environment. researchgate.net Solvent polarity is a particularly critical parameter due to the significant change in dipole moment that occurs upon formation of the ICT state.

Increasing solvent polarity tends to stabilize the highly polar ICT state more than the less polar ground state or the LE state. This stabilization leads to a bathochromic (red) shift in the emission spectrum, as the energy gap between the ICT state and the ground state decreases. In contrast, absorption spectra are often less sensitive to solvent polarity, although shifts can still be observed. For some nitro-substituted compounds, increasing solvent polarity can also favor internal conversion (IC) over intersystem crossing (ISC), further reducing fluorescence. ustc.edu.cn

Solvent viscosity can also play a role, particularly in systems that undergo significant geometric changes in the excited state, such as in the TICT mechanism. In highly viscous solvents, the rotational motion required for the formation of the twisted ICT state can be hindered. This restriction can lead to an increase in fluorescence from the LE state, as the non-radiative decay pathway through the ICT state is suppressed.

| Compound System | Solvent Property Change | Observed Effect | Reference |

|---|---|---|---|

| Nitro-substituted Triphenylamine | Increased polarity | Favors Internal Conversion over ISC, lowers S1 energy | ustc.edu.cn |

| 4-dimethylamino-4′-nitrostilbene (DNS) | Increased polarity | Strongly dependent excited-state dynamics | researchgate.netnih.gov |

| Naphthalene | Aqueous vs. Organic solvent | Fluorescence lifetime reduced in water due to increased ISC rate | researchgate.net |

| 2-(3-Carboxyl-4-Hydroxylphenyl)-1-(4-Nitrophenyl) Diazene | Change in polarity | Hypsochromic and bathochromic shifts in absorption bands | researchgate.net |

Rational Design for Modulating Photophysical Responses

Understanding the fundamental photophysical processes in this compound systems opens avenues for the rational design of molecules with tailored optical properties. By systematically modifying the molecular structure, it is possible to control the balance between radiative and non-radiative decay pathways.

Key design strategies include:

Modifying Donor/Acceptor Strength: Introducing electron-donating substituents (e.g., methoxy, amino groups) on the naphthalene ring or stronger electron-withdrawing groups on the phenyl ring can enhance the ICT character. This typically leads to more pronounced solvatochromism and can shift emission to longer wavelengths.

Steric Hindrance: Introducing bulky groups near the bond linking the two rings can influence the ground-state dihedral angle and the dynamics of excited-state twisting. Restricting the formation of the TICT state can potentially block this non-radiative channel and enhance fluorescence emission.

Substitution Position: Altering the substitution pattern on the naphthalene ring (e.g., from the 1-position to the 2-position) changes the electronic coupling between the donor and acceptor moieties, which in turn affects the rates of both ISC and ICT.

Solvent Selection: As established, the choice of solvent is a powerful tool for tuning the emission properties. By selecting solvents of appropriate polarity and viscosity, one can stabilize or destabilize specific excited states and control the dominant deactivation pathway.

Through these approaches, derivatives of this compound can be engineered for applications as fluorescent probes, sensors, and materials for optoelectronic devices.

Chemical Reactivity and Mechanistic Studies of 1 4 Nitrophenyl Naphthalene

Kinetics of Proton Transfer Reactions Involving Nitro-Substituted Naphthalene (B1677914) Derivatives

The presence of the nitro group on the phenyl ring significantly influences the acidity of protons on adjacent carbon atoms, facilitating proton transfer reactions. Studies on analogous compounds, such as 1-nitro-1-(4-nitrophenyl)alkanes, provide insight into the kinetics of these processes. The rates of proton transfer from these carbon acids to a strong phosphazene base (P1-t-Bu) have been measured in tetrahydrofuran (B95107) (THF). doi.org

The reaction product is an ion pair, and the equilibrium constants for this reaction are observed to decrease as the steric bulk of the alkyl substituent on the carbon acid increases. doi.org A dramatic decrease in the second-order rate constants is seen when a hydrogen atom on the alpha-carbon is replaced with a methyl group, a reduction of more than three orders of magnitude. doi.org

Kinetic data for the proton transfer reaction show a significant dependence on the structure of the C-acid. doi.org For instance, the enthalpy of activation for the reaction involving 4-nitro-phenylnitromethane is unusually small (ΔH≠ = 6.1 kJ mol−1), which is characteristic of diffusion-controlled reactions. doi.org However, the measured reaction rate is slow enough to be monitored by stopped-flow techniques. doi.org In contrast, more sterically hindered C-acids exhibit much larger enthalpies of activation. doi.org

| C-Acid Derivative | Equilibrium Constant (K) | Second-Order Rate Constant (k₂H) (dm³ mol⁻¹ s⁻¹) | Enthalpy of Activation (ΔH≠) (kJ mol⁻¹) |

|---|---|---|---|

| 4-nitro-phenylnitromethane | >100,000 | 9357 | 6.1 |

| 1-(4-nitrophenyl)-1-nitroethane | 1170 | 2.31 | 18.0 |

| 1-(4-nitrophenyl)-1-nitropropane | 590 | 0.66 | 20.7 |

| 2-methyl-1-(4-nitrophenyl)-1-nitropropane | 11.8 | 0.09 | 11.1 |

Electron Transfer Processes and Redox Behavior

Electron transfer (ET) is a fundamental process in the chemical reactions of aromatic compounds, and it forms the basis of chemical kinetics. researchgate.net The redox behavior of molecules like 1-(4-nitrophenyl)naphthalene is of significant interest. Naphthalene diimides (NDIs), which are structurally related, are known to be reduced in two electron transfer steps in aqueous solutions. aalto.fi These derivatives are promising for applications in aqueous organic redox flow batteries (AORFBs) due to their stable two-electron storage capacity. rsc.org

The redox process for naphthalene diimides typically occurs in two distinct steps, with one electron transferred in each step. rsc.org The electronic properties of these systems, including their reduction potentials, can be tuned by chemical substitution on the naphthalene core. aalto.fi The presence of core substituents can also impart acid-base properties to the molecule. aalto.fi For nitro-substituted naphthalene diimides, the second redox couple shows no pH dependence for pH values greater than 0. aalto.fi This understanding of how substituents influence electron transfer is crucial for designing molecules with specific redox properties for applications ranging from molecular electronics to energy storage. researchgate.netrsc.org

Investigation of Reaction Pathways and Transition States

Understanding the reaction pathways and transition states is essential for predicting the products and kinetics of chemical reactions involving naphthalene derivatives. Theoretical studies, often employing density functional theory (DFT), are used to map out potential energy surfaces for these reactions. researchgate.net

For the reaction of the parent naphthalene molecule with hydroxyl (OH) radicals, studies show that the reaction proceeds through the electrophilic addition of the OH radical to the aromatic ring or by H-atom abstraction. researchgate.net Both OH addition and H-atom abstraction are found to occur more favorably at the C1 (alpha) position of the naphthalene ring. researchgate.net At higher temperatures (400–873 K), H-atom abstraction becomes the dominant pathway. researchgate.net

Substituent Effects on Chemical Reactivity and Selectivity

The 4-nitrophenyl group acts as a strong electron-withdrawing substituent, which significantly modifies the electron density of the naphthalene ring system and, consequently, its chemical reactivity. Naphthalene itself is more reactive towards electrophiles than benzene (B151609) because reaction does not lead to a complete loss of aromaticity. reddit.com

The effect of substituents on the reactivity of naphthalene derivatives is a key area of study. In enzymatic reactions catalyzed by cytochrome P450, the presence of an electron-withdrawing substituent (EWS), such as a nitro group, has been shown to drastically reduce the rate of substrate conversion. nih.gov Conversely, electron-releasing substituents enhance the conversion rate. nih.gov This observation is consistent with an aromatic electrophilic substitution mechanism. nih.gov

The electronic effects of substituents on the naphthalene core can be analyzed in terms of inductive and mesomeric (resonance) effects. researchgate.net The electron-withdrawing nature of the nitro group deactivates the naphthalene ring towards electrophilic attack by lowering its electron density. This deactivation influences both the rate of reaction and the selectivity, directing incoming electrophiles to specific positions on the ring system based on the modified electronic distribution.

Advanced Material Science Applications of 1 4 Nitrophenyl Naphthalene

Utilization in Optoelectronic Materials and Devices (e.g., Charge Transfer Co-crystals)

Naphthalene (B1677914) and its derivatives are well-known building blocks for organic electronic materials due to their planar structure and extended π-conjugated system, which facilitates charge transport. mdpi.comnih.gov Similarly, nitroaromatic compounds are classic electron acceptors. The combination of an electron-donating naphthalene moiety and an electron-accepting nitrophenyl group within the same molecule, as in 1-(4-Nitrophenyl)naphthalene, suggests the potential for intramolecular charge transfer (ICT). This characteristic is a key feature for materials used in nonlinear optics (NLO). researchgate.netoptica.orgnih.govnih.gov

Theoretical studies on similar, but more complex, molecules containing naphthalene linked to a nitrophenyl group have been conducted to investigate their NLO properties. For instance, DFT (Density Functional Theory) calculations on related systems have explored their hyperpolarizabilities, which are a measure of NLO activity. researchgate.net These studies suggest that molecules with a donor-π-acceptor structure can exhibit significant NLO responses, making them candidates for applications in optical switching and data storage.

Furthermore, the distinct electron donor and acceptor parts of this compound make it a theoretical candidate for the formation of charge-transfer (CT) co-crystals . osti.govrsc.org In such materials, alternating donor and acceptor molecules stack to create pathways for efficient charge transfer, a property crucial for organic semiconductors. osti.gov While numerous studies exist on CT complexes of naphthalene diimides and other derivatives, specific research detailing the formation and properties of CT co-crystals involving this compound is not currently available.

Role as Key Precursors and Building Blocks in Complex Chemical Synthesis

Nitro compounds are versatile precursors in organic synthesis. The nitro group is a strong electron-withdrawing group that can direct the regioselectivity of further chemical modifications on the aromatic rings. More importantly, the nitro group can be readily reduced to an amino group (-NH2), which is a key functional group for a vast array of subsequent chemical reactions.

This transformation would convert this compound into 1-(4-Aminophenyl)naphthalene. This resulting amino-functionalized molecule could then serve as a building block for the synthesis of more complex structures, such as:

Polymers: The amino group can be used to form polyamides, polyimides, or other polymers with potentially interesting thermal and electronic properties derived from the rigid naphthalene backbone.

Dyes and Pigments: Arylamines are foundational to the synthesis of azo dyes.

Pharmaceuticals: The naphthalene scaffold is present in many biologically active compounds, and the aminophenylnaphthalene structure could be a core for medicinal chemistry exploration. ekb.egnih.gov

Despite this synthetic potential, the scientific literature does not prominently feature this compound as a widely used or key precursor for specific, complex target molecules. General synthetic methodologies for creating naphthalene derivatives often start from more fundamental building blocks. nih.govbeilstein-journals.org

Supramolecular Chemistry and Engineered Self-Assembly

The field of supramolecular chemistry involves the study of non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, to create large, ordered structures. The planar and aromatic nature of the naphthalene core in this compound makes it a prime candidate for participating in π-π stacking interactions , a key driving force in the self-assembly of many organic molecules. nih.govrsc.org

Research on other naphthalene-based ligands has demonstrated their ability to form complex supramolecular structures, sometimes in coordination with other molecules or ions. rsc.org The specific arrangement of the nitrophenyl and naphthyl rings in this compound, including the dihedral angle between them, would significantly influence how these molecules pack in the solid state and assemble in solution. nih.gov

While crystal structures of related compounds like 4-Nitrophenyl naphthalene-1-sulfonate (B229774) have been determined, revealing details about their intermolecular interactions, nih.gov a detailed crystallographic study and analysis of the self-assembly behavior specifically for this compound are not described in the reviewed literature. Such a study would be the first step in understanding and potentially engineering its self-assembly into functional supramolecular materials.

Environmental and Chemical Degradation Mechanisms of 1 Nitronaphthalene

Molecular and Enzymatic Mechanisms of Microbial Catabolism of 1-Nitronaphthalene (B515781)

Microbial catabolism represents a significant pathway for the breakdown of 1-nitronaphthalene in the environment. Bacteria have evolved sophisticated enzymatic systems to utilize this compound as a source of carbon, nitrogen, and energy. These processes can be broadly categorized into oxidative and reductive pathways.

The aerobic microbial degradation of 1-nitronaphthalene is often initiated by a powerful class of enzymes known as dioxygenases. These enzymes catalyze the incorporation of both atoms of molecular oxygen into the aromatic ring, leading to its destabilization and subsequent cleavage.

A key example of this process is observed in the bacterium Sphingobium sp. strain JS3065, which is capable of growing on 1-nitronaphthalene as its sole source of carbon, nitrogen, and energy. nih.govacs.org The initial step in the catabolic pathway is catalyzed by a three-component Rieske non-heme iron dioxygenase, specifically termed 1-nitronaphthalene dioxygenase (NinAaAbAcAd). nih.govacs.org This enzyme attacks the unsubstituted ring of 1-nitronaphthalene, leading to the formation of 1,2-dihydroxynaphthalene. nih.govacs.org This reaction is a critical detoxification step as it removes the nitro group, which is responsible for the compound's toxicity.

Following the initial dioxygenation, the resultant 1,2-dihydroxynaphthalene is further metabolized through a pathway similar to that of naphthalene (B1677914) degradation. nih.govacs.org The pathway proceeds via gentisate, which is then cleaved and funneled into the central metabolism of the bacterium. nih.gov The gene cluster responsible for 1-nitronaphthalene catabolism, designated as the nin genes, is located on a plasmid in Sphingobium sp. strain JS3065 and shares evolutionary origins with the nag-like genes for naphthalene degradation found in Ralstonia sp. strain U2. nih.govacs.org

| Enzyme | Function | Microorganism |

|---|---|---|

| 1-Nitronaphthalene Dioxygenase (NinAaAbAcAd) | Catalyzes the initial dioxygenation of 1-nitronaphthalene to 1,2-dihydroxynaphthalene. | Sphingobium sp. strain JS3065 |

| Gentisate 1,2-Dioxygenase | Catalyzes the ring cleavage of gentisate, a downstream intermediate. | Sphingobium sp. strain JS3065 |

In anaerobic or anoxic environments, the degradation of nitroaromatic compounds often proceeds through reductive pathways. These pathways involve the enzymatic reduction of the nitro group (-NO2) to amino (-NH2), hydroxylamino (-NHOH), or nitroso (-NO) groups. nih.govnih.gov This transformation is catalyzed by a class of enzymes known as nitroreductases.

While the aerobic, oxidative degradation of 1-nitronaphthalene has been more extensively studied, it is known that anaerobic bacteria can reduce the nitro group of various nitroaromatic compounds. nih.gov For instance, under anaerobic conditions, a postmitochondrial supernatant from rat livers has been shown to convert 1-nitronaphthalene to 1-naphthylamine. nih.gov This suggests that similar reductive transformations can be mediated by microbial nitroreductases in the environment.

The general mechanism of nitroreductase action involves the transfer of electrons to the nitro group, often using NADH or NADPH as electron donors. This reduction can proceed in a stepwise manner, forming nitroso and hydroxylamino intermediates before the final amino product is generated. These reduced intermediates can be more reactive and may undergo further transformations or polymerization.

While specific microbial species that exclusively utilize a reductive pathway for the complete degradation of 1-nitronaphthalene have not been extensively documented, the anaerobic degradation of the parent compound, naphthalene, coupled to nitrate (B79036) reduction has been observed in pure bacterial cultures such as Pseudomonas stutzeri and Vibrio pelagius. nih.govunlv.edu This indicates that the necessary metabolic machinery for anaerobic aromatic degradation exists and could potentially be adapted for the reductive transformation of 1-nitronaphthalene in anoxic environments.

| Initial Compound | Potential Intermediate Products | Potential Final Product |

|---|---|---|

| 1-Nitronaphthalene | 1-Nitrosonaphthalene, 1-Hydroxylaminonaphthalene | 1-Naphthylamine |

Abiotic Environmental Transformation Processes

In addition to microbial degradation, 1-nitronaphthalene can be transformed in the environment through various abiotic processes. These processes are primarily driven by physical and chemical factors such as sunlight and the presence of reactive chemical species.

Photochemistry plays a significant role in the abiotic degradation of 1-nitronaphthalene, particularly in atmospheric waters and sunlit surface waters. acs.org Upon absorption of light, 1-nitronaphthalene can be excited to its triplet state, which is a highly reactive species. acs.org The triplet state of 1-nitronaphthalene can react with oxygen to produce reactive oxygen species such as singlet oxygen and hydroperoxyl radicals. acs.org Furthermore, it can react with halide anions (e.g., chloride, bromide, iodide) present in water to form dihalogen radical anions. acs.org The decay of the triplet state and its reactivity are influenced by the pH of the medium. acs.org

Hydrolysis is not considered a significant abiotic degradation pathway for 1-nitronaphthalene. nih.gov This is because the compound lacks functional groups that are susceptible to hydrolysis under typical environmental conditions. nih.gov

The nitration of naphthalene to form 1-nitronaphthalene can also occur abiotically in the environment, particularly in atmospheric hydrometeors. acs.org This process can be initiated by various nitrating agents such as nitric acid, nitrogen dioxide, and peroxynitrous acid in the dark, or through photonitration in the presence of nitrate and nitrite (B80452) under illumination. acs.org

| Process | Description | Key Factors |

|---|---|---|

| Photochemistry | Degradation initiated by the absorption of light, leading to the formation of reactive species. | Sunlight, presence of oxygen and halides, pH |

| Hydrolysis | Not a significant degradation pathway due to the chemical stability of the molecule in water. | - |

Q & A

Q. Table 1: Key Spectral Signatures

| Technique | Key Peaks/Signals | Interpretation |

|---|---|---|

| ¹H NMR | δ 8.2–8.5 ppm (doublets) | Nitrophenyl protons |

| ¹³C NMR | δ 147–150 ppm | Nitro-attached carbons |

| FT-IR | 1520 cm⁻¹, 1350 cm⁻¹ | NO₂ stretching |

Cross-referencing with computational simulations (e.g., DFT) improves accuracy .

How do electron-withdrawing groups like nitro influence the photophysical properties of naphthalene derivatives?

Advanced Research Question

The nitro group induces charge-transfer transitions , altering UV-Vis absorption and fluorescence:

- Redshift in absorption : Nitro groups lower the LUMO energy, extending conjugation (e.g., λₐᵦₛ ~350 nm vs. ~290 nm for unsubstituted naphthalene).

- Quenching of fluorescence : Nitro’s electron-withdrawing nature promotes non-radiative decay.

Q. Methodological Insight :

- Time-resolved fluorescence spectroscopy quantifies excited-state lifetimes.

- Cyclic voltammetry measures HOMO-LUMO gaps (e.g., ΔE ≈ 3.1 eV for this compound vs. 4.5 eV for naphthalene) .

What are the challenges in detecting this compound in biological matrices, and what sample preparation techniques improve sensitivity?

Advanced Research Question

Challenges :

- Low bioavailability due to hydrophobicity.

- Matrix interference in biological fluids (e.g., plasma proteins).

Q. Solutions :

- Solid-phase extraction (SPE) : C18 columns pre-concentrate the analyte.

- Derivatization : Introduce polar groups (e.g., acetylation) for better GC-MS compatibility.

- LC-MS/MS : Multiple reaction monitoring (MRM) enhances specificity (e.g., transition m/z 261 → 183).

Q. Table 2: Analytical Method Comparison

| Method | LOD (ng/mL) | Recovery (%) | Reference |

|---|---|---|---|

| GC-MS | 5.0 | 78–85 | |

| LC-MS/MS | 0.2 | 92–97 |

How can conflicting data on the metabolic pathways of nitroaromatic naphthalene derivatives be resolved?

Advanced Research Question

Conflicting metabolic studies (e.g., CYP450 vs. peroxidases) require:

In vitro/in vivo correlation : Use hepatic microsomes and knockout animal models to isolate enzymatic pathways.

Isotopic labeling : Track ¹⁴C-labeled nitro groups to identify metabolites via radio-HPLC.

Confidence scoring : Apply ATSDR’s framework () to weight studies by robustness (e.g., "High Confidence" for peer-reviewed in vivo data).

Case Study : Discrepancies in nitroreduction rates may stem from species-specific CYP1A2 activity, resolved via interspecies comparative assays .

What computational strategies predict the environmental persistence of this compound?

Advanced Research Question

Key parameters :

- Biodegradation : Use QSAR models (e.g., EPI Suite) to estimate half-life in soil (>60 days suggests persistence).

- Photodegradation : TD-DFT calculations predict UV-mediated cleavage of the nitro group.

Q. Validation :

- Compare predictions with experimental OECD 301B biodegradation tests.

- Monitor hydroxylated byproducts via HPLC-UV .

How does the nitro group’s position affect the crystallographic packing of naphthalene derivatives?

Advanced Research Question

Para-substitution (vs. ortho/meta) promotes planar molecular stacking due to symmetric dipole interactions:

- XRD analysis : Para-nitro derivatives exhibit shorter intermolecular distances (3.5 Å vs. 4.2 Å in ortho).

- Hirshfeld surface analysis : Quantifies C···O and π-π contacts driving crystal packing .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.